6,8-Bis(benzyldisulfanyl)octanoic acid
Description
6,8-Bis(benzyldisulfanyl)octanoic acid (Devimistat, CPI-613) is a synthetic lipoic acid analog characterized by two benzylthio groups at the 6 and 8 positions of an octanoic acid backbone. It functions as a mitochondrial metabolism inhibitor by antagonizing lipoic acid-dependent enzymes, notably pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), which are critical for the tricarboxylic acid (TCA) cycle . This disruption induces selective apoptosis in cancer cells, making it a promising therapeutic agent in oncology. Clinical trials have demonstrated its efficacy in models such as H460 xenografts and colon cancer .
Properties
CAS No. |
108110-79-8 |
|---|---|
Molecular Formula |
C22H28O2S4 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
6,8-bis(benzyldisulfanyl)octanoic acid |
InChI |
InChI=1S/C22H28O2S4/c23-22(24)14-8-7-13-21(28-27-18-20-11-5-2-6-12-20)15-16-25-26-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24) |
InChI Key |
WBNNVRRIDKCEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSSCCC(CCCCC(=O)O)SSCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Retrosynthetic Analysis
The molecular structure of 6,8-bis(benzylsulfanyl)octanoic acid comprises an octanoic acid backbone with benzylthio (-S-CH₂C₆H₅) groups at positions 6 and 8. Retrosynthetically, the molecule can be dissected into three key components:
- Octanoic acid core : Serves as the carbon skeleton.
- Benzylthio substituents : Introduced via nucleophilic substitution or thiol-ene reactions.
- Carboxylic acid functionality : Typically protected during synthesis to avoid side reactions.
A critical challenge lies in selectively introducing thioether groups at the 6th and 8th positions of the octanoic acid chain, necessitating precise regiocontrol.
Synthetic Routes and Methodologies
Nucleophilic Substitution via Dihalide Intermediate
A common approach involves converting octanoic acid into a dihalide intermediate, followed by displacement with benzylthiol.
Procedure:
- Protection of carboxylic acid : Methyl octanoate is synthesized by treating octanoic acid with methanol under acidic catalysis.
- Dihalide formation : The methyl ester undergoes bromination at positions 6 and 8 using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
- Thioether formation : The 6,8-dibromo intermediate reacts with benzylthiol in the presence of a base (e.g., K₂CO₃) to yield the bis-thioether product.
- Deprotection : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MeOH, H₂SO₄, reflux | 95% |
| 2 | NBS, AIBN, CCl₄, 80°C | 65% |
| 3 | Benzylthiol, K₂CO₃, DMF, 100°C | 70% |
| 4 | 2M NaOH, EtOH, reflux | 90% |
Key Considerations :
Mitsunobu Reaction for Regioselective Thioetherification
The Mitsunobu reaction offers an alternative for installing thioethers with retained stereochemistry, though it requires diol precursors.
Procedure:
- Diol synthesis : Octanoic acid is reduced to 1,8-octanediol using LiAlH₄, followed by selective oxidation to 6,8-octanediol via TEMPO/NaClO.
- Mitsunobu reaction : The diol reacts with benzylthiol under Mitsunobu conditions (DIAD, PPh₃) to install thioethers.
- Oxidation to carboxylic acid : The terminal alcohol is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | LiAlH₄, THF, 0°C → TEMPO, NaClO, CH₂Cl₂ | 60% |
| 2 | Benzylthiol, DIAD, PPh₃, THF | 75% |
| 3 | KMnO₄, H₂SO₄, H₂O, 50°C | 85% |
Advantages :
Optimization and Scalability Challenges
Purification and Byproduct Mitigation
The synthesis often generates byproducts such as over-alkylated species or oxidized thioethers. Column chromatography (silica gel, hexane/EtOAc) is typically employed for purification. Industrial-scale production may utilize recrystallization from ethanol-water mixtures.
Analytical Characterization
Critical quality control metrics include:
Industrial and Research Applications
While bench-scale synthesis suffices for preclinical studies (e.g., in vivo xenograft models), industrial production requires continuous-flow systems to enhance throughput. Patents describe formulations with dextrose or cyclodextrins to improve solubility.
Chemical Reactions Analysis
Types of Reactions
6,8-Bis(benzyldisulfanyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: The benzyldisulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the benzyldisulfanyl groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,8-Bis(benzyldisulfanyl)octanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogs
α-Lipoic Acid (ALA) and Dihydrolipoic Acid (DHLA)
- Structure: ALA contains a dithiolane ring attached to octanoic acid, while DHLA is its reduced form with two free thiol groups .
- Mechanism : ALA/DHLA serve as cofactors for PDH and KGDH, supporting energy metabolism and exhibiting antioxidative and anti-inflammatory properties .
- Therapeutic Use : Neuroprotection, treatment of diabetic neuropathy, and modulation of oxidative stress .
- Contrast with Devimistat : Unlike ALA, Devimistat replaces the dithiolane ring with benzylthio groups, converting it into an antagonist rather than a cofactor. This structural modification shifts its role from metabolic support to enzyme inhibition .
6,8-Bis(acetylthio)octanoic Acid (SAc) and Derivatives
- Structure : Features acetylthio groups at positions 6 and 8 (SAc) or propionylthio groups (SCOEt) .
- Mechanism: These compounds mimic xenobiotically modified lipoic acid, showing high reactivity with autoantibodies in primary biliary cholangitis (PBC) .
- Contrast with Devimistat: The benzylthio groups in Devimistat enhance mitochondrial targeting and enzyme inhibition, whereas acetyl/propionyl derivatives primarily act as immunogenic haptens .
Pharmacological Profiles
Clinical and Preclinical Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
